![molecular formula C10H17ClN4 B1488357 6-chloro-N-[2-(diethylamino)ethyl]pyrimidin-4-amine CAS No. 1247553-64-5](/img/structure/B1488357.png)
6-chloro-N-[2-(diethylamino)ethyl]pyrimidin-4-amine
Overview
Description
Scientific Research Applications
Molluscicidal Properties
Research has demonstrated the synthesis of thiazolo[5,4-d]pyrimidines and their molluscicidal properties against snails, which are intermediate hosts for schistosomiasis. These compounds, derived from similar pyrimidine structures, indicate the potential for broader application in controlling snail populations that contribute to the spread of parasitic diseases (El-bayouki & Basyouni, 1988).
Molecular Recognition
The synthesis and binding properties of cytosine-based ditopic receptors, including amines and pyrimidine derivatives, have been explored for molecular recognition processes. These receptors complex with guanosine monophosphate (GMP), showcasing their potential in biochemical applications for targeting specific molecular interactions (Furuta, Magda, & Sessler, 1991).
Transformations in Pyrimidines
Studies on the transformation of 6-alkyl- and 5,6-dialkyl-2-methoxy-4(3H)-pyrimidinones into various substituted derivatives highlight the versatility of pyrimidine compounds in synthetic chemistry. These transformations enable the creation of new chemical entities with potential applications in pharmaceuticals and agrochemicals (Botta et al., 1985).
Antimalarial Effects
Research into the synthesis and antimalarial effects of pyrimidinyl amino benzimidazole derivatives, including structures similar to the specified compound, has shown promising results. Some of these compounds exhibit significant activity against Plasmodium berghei, suggesting their potential as antimalarial agents (Werbel, Curry, Elslager, & Hess, 1973).
Antibacterial and Anti-inflammatory Activity
Novel pyrimidine-5-carboxylate derivatives have been synthesized and screened for their antibacterial, antifungal, and anti-inflammatory activities. These studies indicate the potential of pyrimidine derivatives in developing new therapeutic agents (A.S.Dongarwar et al., 2011).
Environmental Degradation
The degradation of chlorimuron-ethyl by Aspergillus niger, involving pyrimidine derivatives, highlights the environmental applications of these compounds in bioremediation. This study showcases the role of microbial transformation in degrading synthetic herbicides to mitigate their environmental impact (Sharma, Banerjee, & Choudhury, 2012).
properties
IUPAC Name |
N-(6-chloropyrimidin-4-yl)-N',N'-diethylethane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17ClN4/c1-3-15(4-2)6-5-12-10-7-9(11)13-8-14-10/h7-8H,3-6H2,1-2H3,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUUBBZSNTOORDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNC1=CC(=NC=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(3,3-Dimethylbutan-2-yl)[(oxolan-2-yl)methyl]amine](/img/structure/B1488275.png)
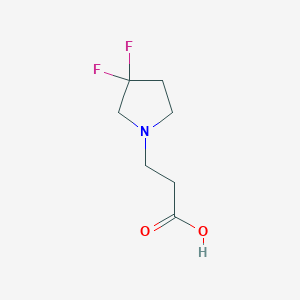


![methyl 2-isopropyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carboxylate](/img/structure/B1488281.png)
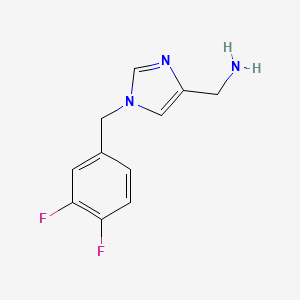
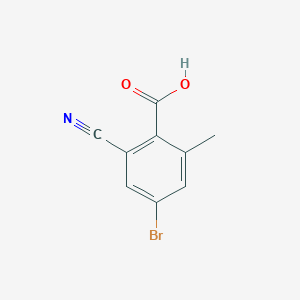
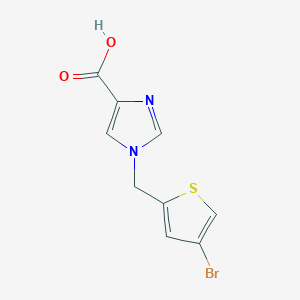
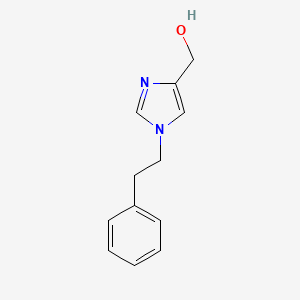
![1-{[(Oxolan-3-yl)amino]methyl}cyclobutan-1-ol](/img/structure/B1488291.png)
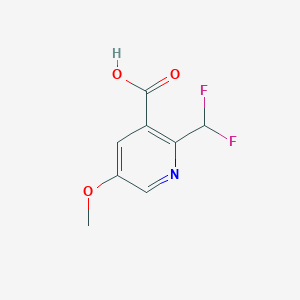
![[1-(3-Aminopyridin-2-yl)pyrrolidin-3-yl]methanol](/img/structure/B1488296.png)
![3-Amino-1-[3-(hydroxymethyl)pyrrolidin-1-yl]propan-1-one](/img/structure/B1488297.png)